molecular formula C8H13N3 B2907260 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-37-0

4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Número de catálogo: B2907260
Número CAS: 4875-37-0
Peso molecular: 151.213
Clave InChI: ABLIGOLVLVMYKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Mecanismo De Acción

Target of Action

It has been reported that similar compounds can be used to prepare inhibitors for xa factor and cdk .

Mode of Action

Based on its potential use in the synthesis of xa factor and cdk inhibitors , it can be inferred that it might interact with these targets and inhibit their activity, leading to changes in cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is typically carried out in water under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl or arylalkyl bromides and acid chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole derivatives.

    Reduction: Tetrahydro derivatives.

    Substitution: Alkylated or acylated imidazo[4,5-c]pyridine derivatives.

Aplicaciones Científicas De Investigación

4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

    4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: Lacks the dimethyl substitution at the 4-position.

    4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine: Similar structure but without the dimethyl groups.

Uniqueness

The presence of the dimethyl groups at the 4-position in 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine enhances its lipophilicity and may affect its binding affinity to molecular targets, making it distinct from its analogs.

Actividad Biológica

4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by its fused imidazole and pyridine ring system. Its unique structure allows for various biological applications, particularly in medicinal chemistry and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

  • IUPAC Name : 4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine
  • CAS Number : 4875-37-0
  • Molecular Formula : C8H13N3
  • Structure : The presence of dimethyl groups enhances the compound's lipophilicity and may influence its binding affinity to biological targets .

The compound is known to interact with various biological targets:

  • Enzyme Inhibition : It has been reported that similar compounds can serve as inhibitors for Factor Xa and cyclin-dependent kinases (CDKs), which are crucial in regulating blood coagulation and cell cycle progression respectively .
  • Antiproliferative Activity : Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
AntiproliferativeDemonstrated significant activity against multiple cancer cell lines with varying IC50 values.
Enzyme InhibitionPotential inhibitors for Factor Xa and CDKs; enhances therapeutic strategies in oncology.
AntibacterialLimited antibacterial activity observed; more research needed to explore this aspect.

Antiproliferative Activity

A study assessed the antiproliferative effects of related imidazo[4,5-b]pyridine derivatives against several human cancer cell lines including glioblastoma (LN-229) and colorectal carcinoma (HCT-116). The results indicated that certain derivatives exhibited IC50 values in the sub-micromolar range (0.7 μM for one compound), highlighting their potential as anticancer agents .

Enzyme Inhibition Studies

In vitro studies have demonstrated that modifications at the N5 position of the tetrahydroimidazopyridine core can significantly enhance inhibitory activity against specific enzymes. For instance, the introduction of lipophilic moieties improved enzyme binding affinity by up to 60 times compared to unmodified derivatives .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridineLacks dimethyl substitutionLower antiproliferative activity
2-Bromo-substituted derivativesEnhanced lipophilicityIncreased potency against cancer cells

Propiedades

IUPAC Name

4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-8(2)7-6(3-4-11-8)9-5-10-7/h5,11H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLIGOLVLVMYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of histamine (500 mg, 4.5 mmol) and acetone (3.3 mL, 45 mmol) in AcOH (3 mL) was heated at 100° C. overnight. The crude reaction mixture was concentrated and purified on 16 g SiO2 column with 0-80% NH3/MeOH CH2Cl2 to give the desired compound (543 mg, 80%). MS (ESI): mass calcd. for C8H13N3, 151.1. m/z found, 152.2 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 7.44 (s, 1H), 3.16 (t, J=5.7 Hz, 2H), 2.61 (t, J=5.7 Hz, 2H), 1.43 (s, 6H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
80%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.